Product packaging for 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine(Cat. No.:CAS No. 2551116-18-6)

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine

Cat. No.: B2781081
CAS No.: 2551116-18-6
M. Wt: 198.57
InChI Key: VRRQFGOKAKDKJN-UHFFFAOYSA-N
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Description

Significance of Fused N-Heterocyclic Systems in Advanced Organic Synthesis

Fused N-heterocyclic systems, which are complex structures created by combining nitrogen-containing rings with other heterocyclic or carbon-based rings, are fundamental in medicinal chemistry, organic synthesis, and material sciences. ias.ac.innih.gov These bicyclic or polycyclic structures often exhibit enhanced chemical stability, unique electronic properties, and versatile reactivity compared to their individual components. ias.ac.in The fusion of these rings results in a rigid and planar structure, which can facilitate more effective interactions with biological targets, making them highly valuable in the development of pharmaceuticals for complex diseases. ias.ac.in Nitrogen-containing heterocycles are prevalent in a vast array of applications, including pharmaceuticals, agrochemicals, dyes, and polymers, underscoring their critical role in both industrial and medical advancements. openmedicinalchemistryjournal.com Their structural diversity and the ability to fine-tune their properties through synthetic modifications continue to drive innovation in both fundamental and applied chemistry. ias.ac.inopenmedicinalchemistryjournal.com

Overview of Pyrazolo[1,5-a]pyrazine (B3255129) Scaffold Versatility and Research Trajectories

The pyrazolo[1,5-a]pyrazine scaffold is a prominent fused N-heterocyclic system that has garnered significant attention in medicinal chemistry. ontosight.ainih.gov This structural motif is considered a "privileged scaffold" because its versatile nature allows for extensive structural modifications, leading to the development of compounds with a wide range of biological activities. nih.govmdpi.com Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293), a closely related structure, have been successfully developed as kinase inhibitors for cancer treatment, with some compounds progressing to clinical trials and receiving regulatory approval. nih.govmdpi.com The pyrazolo[1,5-a]pyrazine core is a key component in molecules investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aimdpi.com Current research trajectories focus on leveraging transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, to diversify the pyrazolo[1,5-a]pyrazine core, thereby exploring new chemical spaces and creating novel analogs with potentially enhanced therapeutic properties. nih.gov

Structural and Electronic Considerations of 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine within the Context of Reactive Pyrazolopyrazines

This compound is a specific derivative of the pyrazolo[1,5-a]pyrazine core, characterized by a fused pyrazole (B372694) and pyrazine (B50134) ring system. Its structure is distinguished by the presence of two key substituents: a chlorine atom at the 4-position and a nitro group at the 3-position. evitachem.comuni.lu These two groups are electron-withdrawing, which significantly influences the electronic properties and reactivity of the heterocyclic system. The presence of the chloro and nitro groups modulates the molecule's electrophilic and nucleophilic characteristics, making it a versatile intermediate for further synthetic transformations. evitachem.com

The compound is a crystalline solid with a molecular formula of C₆H₃ClN₄O₂ and a molecular weight of 198.57 g/mol . evitachem.com Its distinct structure makes it a subject of interest in medicinal chemistry as a building block for more complex molecules with potential biological activity. evitachem.com The reactivity of the chloro group allows for nucleophilic substitution reactions, while the nitro group can be a handle for various chemical modifications, enabling the synthesis of a diverse library of pyrazolo[1,5-a]pyrazine derivatives. evitachem.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₃ClN₄O₂
Molecular Weight 198.57 g/mol evitachem.com
Monoisotopic Mass 197.99445 Da uni.lu
Appearance Crystalline Solid evitachem.com
InChI InChI=1S/C6H3ClN4O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H uni.lu
InChIKey VRRQFGOKAKDKJN-UHFFFAOYSA-N uni.lu
SMILES C1=CN2C(=C(C=N2)N+[O-])C(=N1)Cl uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN4O2 B2781081 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine CAS No. 2551116-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-nitropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRQFGOKAKDKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3 Nitropyrazolo 1,5 a Pyrazine and Its Functional Analogs

Strategies for Pyrazolo[1,5-a]pyrazine (B3255129) Core Construction

The formation of the fused pyrazolo[1,5-a]pyrazine heterocyclic system is the foundational step in the synthesis of the target compound and its analogs. Various strategies have been developed, ranging from classical cyclocondensation reactions to modern transition metal-catalyzed processes and environmentally benign one-pot protocols.

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrazine scaffold involves the cyclocondensation reaction between a 5-aminopyrazole and a suitable 1,3-bis-electrophilic precursor. nih.govbeilstein-journals.orgbeilstein-journals.org This approach is widely employed for the synthesis of a plethora of fused pyrazoloazines. nih.govbeilstein-journals.org The regiochemical outcome of the cyclization can be influenced by the substitution pattern on the aminopyrazole and the nature of the bis-electrophile.

Key bis-electrophilic partners for 5-aminopyrazoles include:

1,3-Diketones and Enones : The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a general route to pyrazolo[1,5-a]pyrimidines, a closely related and well-studied class of compounds. bme.hu Similarly, enones can be refluxed with aminopyrazoles in acetic acid to yield the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. rsc.org

Enaminones : These compounds serve as effective 1,3-bis-electrophiles. For instance, refluxing a 5-aminopyrazole with an enaminone derivative in pyridine (B92270) or acetic acid (often catalyzed by ammonium (B1175870) acetate) leads to the formation of the pyrazolo[1,5-a]pyrimidine ring system. researchgate.net The reaction mechanism can proceed via the formation of an enaminone intermediate which then undergoes cyclization. nih.govbeilstein-journals.orgbeilstein-journals.org

Arylidenemalononitriles : These precursors have been used in microwave-assisted methodologies to react with 5-aminopyrazoles, yielding functionalized pyrazolo[1,5-a]pyrimidines. mdpi.com

The choice of catalyst and solvent is crucial. Reactions are often carried out in solvents like acetic acid, pyridine, or ethanol, sometimes with catalysts such as ammonium acetate (B1210297) or p-toluenesulfonic acid (p-TSA) to facilitate the condensation and cyclization steps. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrazine Analogs

5-Aminopyrazole DerivativeBis-electrophilic PrecursorConditionsProduct TypeReference
Substituted 5-aminopyrazolesEnonesAcetic acid, refluxPyrazolo[1,5-a]pyrimidines rsc.org
3-Amino-1H-pyrazoleEnaminone derivativeAcetic acid, ammonium acetate, refluxPyrazolo[1,5-a]pyrimidine researchgate.net
5-Amino-1H-pyrazoleEnaminonePyridine, refluxPyrazolo[1,5-a]pyrimidine researchgate.net
5-AminopyrazoleArylidenemalononitrilesMicrowave irradiation6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines mdpi.com

Transition metal catalysis offers powerful and efficient pathways to the pyrazolo[1,5-a]pyrazine core, often providing access to complex derivatives that are difficult to obtain through classical methods.

Palladium-Catalyzed Reactions : Palladium catalysts have been successfully used for C-C bond formation to construct the pyrimidine (B1678525) ring. For example, fused heterocycles can be prepared through a palladation step involving β-halovinyl aldehydes and 5-aminopyrazoles under Heck conditions. nih.govbeilstein-journals.orgbeilstein-journals.orgmdpi.com The Buchwald-Hartwig reaction, another palladium-catalyzed process, has been utilized in the final steps of synthesizing complex pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its utility in functionalizing pre-formed chloro-substituted scaffolds. nih.gov

Rhodium-Catalyzed Reactions : Rhodium-catalyzed multicomponent reactions have been developed for the synthesis of variously substituted pyrazolo[1,5-a]pyrimidines, showcasing the versatility of this approach for generating molecular diversity. nih.gov

These methods often exhibit high efficiency and functional group tolerance, although the scope can sometimes be limited by the nature of the substrates, such as the requirement for aryls without exchangeable halogen groups in some palladium-catalyzed reactions to avoid side products. mdpi.com

In line with the principles of green chemistry, significant efforts have been directed towards developing one-pot and environmentally friendly synthetic routes. These protocols aim to improve efficiency by reducing the number of intermediate purification steps, minimizing solvent usage, and lowering energy consumption.

One-Pot Syntheses : Researchers have developed one-pot, three-component reactions that combine cyclization and subsequent functionalization, such as oxidative halogenation, in a single procedure. acs.orgnih.gov Sequential one-pot approaches under microwave irradiation have also been reported, which avoid the tedious work-up and purification of intermediates, leading to sustainable synthesis with improved yields and shorter reaction times. mdpi.com Solvent-free reactions, for instance by heating 5-aminopyrazoles with azlactones, represent another economically and environmentally favorable strategy. nih.gov

Green Solvents and Energy Sources : The use of water as a solvent in conjunction with reagents like K₂S₂O₈ for oxidative halogenations highlights a move towards more environmentally benign reaction media. nih.gov Alternative energy sources such as microwave irradiation and ultrasonic waves are increasingly employed to accelerate reactions and improve yields. bme.humdpi.com Microwave-assisted synthesis, in particular, has proven effective for producing pyrazolo[1,5-a]pyrimidine derivatives rapidly. mdpi.com Ultrasonic irradiation, combined with catalysts like KHSO₄ in aqueous ethanol, provides another green approach for synthesizing these heterocyclic systems in good yields with short reaction times and simple product isolation. bme.hu

Introduction and Regioselective Functionalization of Halogen and Nitro Moieties

Once the pyrazolo[1,5-a]pyrazine core is constructed, the introduction of chloro and nitro groups at specific positions is required to synthesize the target compound, 4-chloro-3-nitropyrazolo[1,5-a]pyrazine. These electrophilic substitution reactions must be highly regioselective.

Direct halogenation of the pyrazolo[1,5-a]pyrazine (or pyrimidine) ring is a common method for introducing halogen atoms. The regioselectivity of this reaction is a critical consideration.

N-Halosuccinimides (NXS) : N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are standard electrophilic halogenating agents. acs.orgnih.gov The reaction of pyrazolo[1,5-a]pyrimidines with NBS or NCS can lead to dihalogenated products. researchgate.net By varying the ratio of the substrate to the halogenating agent (e.g., NIS), it is possible to achieve selective mono- or di-iodination. researchgate.net Molecular orbital calculations predict that electrophilic substitution occurs successively at the 3- and 6-positions. researchgate.net

Oxidative Halogenation : An alternative, green methodology involves the use of sodium halides (NaI, NaBr, NaCl) as the halogen source in combination with an oxidant like potassium persulfate (K₂S₂O₈) in water. nih.gov This method can be applied to the direct oxidative halogenation of pre-formed pyrazolo[1,5-a]pyrimidines or integrated into a one-pot, three-component reaction that builds the ring and halogenates it in a single cascade process. acs.orgnih.gov

Table 2: Halogenation of Pyrazolo[1,5-a]pyrimidine Systems

Reagent(s)Position(s) HalogenatedReaction TypeReference
NBS or NCSC3, C5 or C3, C6Electrophilic Dihalogenation researchgate.netresearchgate.net
NISC3 and/or C5Electrophilic Mono- or Di-iodination researchgate.net
NaX (X=Cl, Br, I) + K₂S₂O₈C3Oxidative Halogenation acs.orgnih.gov

The regioselective introduction of a nitro group onto the pyrazolo[1,5-a]pyrazine ring is highly dependent on the nitrating agent and the reaction conditions. researchgate.net This step is crucial for the synthesis of 3-nitro derivatives like the target compound.

Mixed Acid Nitration : The use of a classic "nitrating mixture" consisting of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) has been shown to be highly regioselective. researchgate.net For the parent pyrazolo[1,5-a]pyrimidine system, this strongly acidic medium directs the electrophilic nitration to the C3 position, yielding the 3-nitro compound. researchgate.netnii.ac.jp This is the key transformation required for the synthesis of this compound, assuming a 4-chloropyrazolo[1,5-a]pyrazine (B1430154) precursor. The reacting species in this medium is identified as the 1-protonated entity. researchgate.net

Nitric Acid in Acetic Anhydride : In contrast, when nitric acid is used in acetic anhydride, the orientation of substitution changes dramatically. This set of reagents leads to the formation of the 6-nitro compound. researchgate.netnii.ac.jp An addition-elimination sequence has been proposed to account for this observed 6-nitration. researchgate.net

The choice of nitrating conditions is therefore a powerful tool to control the functionalization pattern of the pyrazolo[1,5-a]pyrazine scaffold. For the specific synthesis of this compound, a mixed-acid nitration of a 4-chloropyrazolo[1,5-a]pyrazine intermediate would be the logical synthetic route. researchgate.netevitachem.com

Table 3: Regioselectivity in the Nitration of Pyrazolo[1,5-a]pyrimidine

Nitrating AgentPosition of NitrationReference
HNO₃ / H₂SO₄ (Mixed Acid)3-position researchgate.netnii.ac.jp
HNO₃ / Acetic Anhydride6-position researchgate.netnii.ac.jp

Sequential Functionalization for Chloro-Nitro Substitution Patterns

The synthesis of this compound is typically achieved through a sequential functionalization strategy, introducing the nitro and chloro groups in separate, ordered steps onto the core pyrazolo[1,5-a]pyrazine scaffold. The regioselectivity of these reactions is crucial for obtaining the desired substitution pattern. The two primary electrophilic substitution reactions involved are nitration and chlorination, with the order of these steps significantly influencing the outcome.

Electrophilic Nitration: The introduction of a nitro group at the C3 position of the pyrazolo[1,5-a]pyrazine ring is a key step. This is accomplished via electrophilic aromatic substitution. The C3 position is particularly susceptible to nitration due to the electronic properties of the fused heterocyclic system. evitachem.com Molecular orbital calculations on the related pyrazolo[1,5-a]pyrimidine system predict that electrophilic substitution occurs preferentially at the 3-position. researchgate.net A standard nitrating agent, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is commonly employed. evitachem.comresearchgate.netmasterorganicchemistry.com This mixture generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com The reaction proceeds by the attack of the electron-rich pyrazole (B372694) ring on the nitronium ion, leading to the formation of 3-nitropyrazolo[1,5-a]pyrazine.

Chlorination: The subsequent or preceding chlorination step targets the C4 position on the pyrazine (B50134) ring. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), which can serve as both the chlorinating agent and the solvent. evitachem.com This reaction often proceeds from a hydroxy precursor, such as 4-hydroxypyrazolo[1,5-a]pyrazine, which is converted to the 4-chloro derivative. The conversion is typically performed under reflux conditions (105-110°C). evitachem.com To facilitate the reaction and improve yields, a catalyst like N,N-dimethylaniline or pyridine may be added. evitachem.com These catalysts can assist in the formation of a Vilsmeier-type complex, enhancing the electrophilicity of the phosphorus center and promoting the displacement of the hydroxyl group with a chloride ion.

A logical synthetic sequence involves first performing the electrophilic nitration to yield 3-nitropyrazolo[1,5-a]pyrazine, which is then subjected to chlorination to install the chloro group at the C4 position. Alternatively, synthesis can begin with a precursor already bearing a chlorine atom or a hydroxyl group at the C4 position, which is then nitrated at the C3 position. evitachem.com

Table 1: Reaction Conditions for Sequential Functionalization
Reaction StepReagents & CatalystsSolventTemperatureTypical YieldReference
C3-NitrationHNO₃ / H₂SO₄Sulfuric AcidAmbient to slightly elevatedModerate to High evitachem.comresearchgate.net
C4-Chlorination (from Hydroxy)POCl₃Neat POCl₃Reflux (105-110°C)Up to 93% evitachem.com
C4-Chlorination (from Hydroxy)POCl₃ with N,N-dimethylanilineNeat POCl₃110°CHigh evitachem.com

Precursor Synthesis and Intermediate Isolation Techniques

The synthesis of the core pyrazolo[1,5-a]pyrazine structure relies on the construction of the fused bicyclic system from acyclic or monocyclic precursors. A widely adopted strategy for analogous pyrazolo[1,5-a]pyrimidine systems, which can be adapted for pyrazolo[1,5-a]pyrazines, involves the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net For the pyrazine ring, a 1,2-dicarbonyl compound or a synthon thereof would be required.

Precursor Synthesis: The key precursor is typically a substituted 3-aminopyrazole (B16455) or 5-aminopyrazole. These are themselves heterocyclic compounds that can be synthesized through various established methods, often involving the condensation of hydrazines with β-ketonitriles or other suitably functionalized three-carbon units.

The construction of the pyrazolo[1,5-a]pyrazine ring then proceeds via a cyclocondensation reaction. For example, the reaction between a 3-aminopyrazole and an α-dicarbonyl compound like glyoxal (B1671930) would lead to the formation of the pyrazolo[1,5-a]pyrazine core. To arrive at the specific intermediates needed for this compound, functionalized precursors are used. For instance, synthesizing a 4-hydroxypyrazolo[1,5-a]pyrazine intermediate can be achieved by using a 3-aminopyrazole and an appropriate dicarbonyl precursor that leads to a hydroxyl group at the desired position after cyclization. This hydroxy intermediate is crucial for the subsequent chlorination step. evitachem.com

Intermediate Isolation and Purification: Throughout the synthetic sequence, the isolation and purification of intermediates are critical for achieving a high purity of the final product. Standard laboratory techniques are employed for this purpose. After each reaction step, a work-up procedure is performed to remove excess reagents, solvents, and by-products.

Thin Layer Chromatography (TLC): TLC is extensively used to monitor the progress of reactions, allowing for the determination of the optimal reaction time and ensuring the complete consumption of starting materials. ias.ac.in

Column Chromatography: This is a primary method for the purification of crude reaction products. Silica gel is a common stationary phase, and an appropriate solvent system (eluent) is chosen to separate the desired intermediate from impurities based on polarity. ias.ac.in

Recrystallization: For solid intermediates, recrystallization is a powerful technique to obtain high-purity crystalline material. An appropriate solvent or solvent mixture is selected in which the compound is soluble at high temperatures but less soluble at lower temperatures.

Spectroscopic Analysis: The identity and purity of isolated intermediates are confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to ensure the correct structure has been synthesized before proceeding to the next step. nih.gov

An example of a multi-step synthesis involving intermediate isolation is the preparation of a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivative. The synthesis starts with the reaction of a 5-aminopyrazole with diethyl malonate to form a dihydroxy-intermediate, which is isolated. This diol is then chlorinated with phosphorus oxychloride, and the resulting dichloro-compound is purified before the next reaction. nih.gov This stepwise approach with purification of intermediates is fundamental to the successful synthesis of complex heterocyclic molecules like this compound.

Table 2: Common Intermediates and Precursors
Compound NameRoleTypical Synthetic Route
3-AminopyrazoleCore PrecursorCondensation of hydrazine (B178648) with a β-ketonitrile
4-Hydroxypyrazolo[1,5-a]pyrazineIntermediateCyclocondensation of 3-aminopyrazole with a suitable 1,2-dicarbonyl equivalent
3-Nitropyrazolo[1,5-a]pyrazineIntermediateElectrophilic nitration of the pyrazolo[1,5-a]pyrazine core
4-Chloropyrazolo[1,5-a]pyrazineIntermediateChlorination of 4-hydroxypyrazolo[1,5-a]pyrazine using POCl₃

Reaction Chemistry and Transformations of 4 Chloro 3 Nitropyrazolo 1,5 a Pyrazine

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Center

The C4 position of the pyrazolo[1,5-a]pyrazine (B3255129) ring system is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom (N5) and the nitro group at the C3 position. This activation facilitates the displacement of the chlorine atom by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

Diversity of Nucleophiles and Optimized Reaction Conditions

A broad range of nucleophiles can be employed to displace the C4-chloro substituent. While specific studies on 4-chloro-3-nitropyrazolo[1,5-a]pyrazine are not extensively detailed in the public domain, the reactivity can be inferred from studies on analogous heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and other activated chloro-N-heterocycles.

Commonly used nucleophiles include:

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are frequently used to introduce diverse amino functionalities.

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers.

S-Nucleophiles: Thiolates are effective for the synthesis of thioethers.

Reaction conditions for SNAr are typically mild. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dichloromethane (B109758) (DCM) to facilitate the formation of the charged intermediate. The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), is often required to neutralize the HCl generated during the reaction, particularly when using amine or thiol nucleophiles. nih.gov

Table 1: Representative Conditions for SNAr on Activated Chloro-N-Heterocycles This table is based on data from analogous systems and represents plausible conditions for this compound.

Nucleophile TypeExample NucleophileTypical SolventTypical BaseTemperature (°C)Reference Analog
Primary AmineBenzylamineDCMTEARoom Temp.Pyrido[3,2-d]pyrimidine nih.gov
Secondary AmineMorpholineDMFK₂CO₃Room Temp. - 80Pyrido[3,2-d]pyrimidine nih.gov
ThiolThiophenolDMFK₂CO₃Room Temp.Pyrido[3,2-d]pyrimidine nih.gov
AlcoholMethanol (as sodium methoxide)Methanol-RefluxPyrido[3,2-d]pyrimidine nih.gov

Regioselectivity and Mechanistic Aspects of Chlorine Displacement

The regioselectivity of the SNAr reaction is dictated by the electronic properties of the pyrazolo[1,5-a]pyrazine core. In related di- or poly-halogenated systems, such as 4,6-dichloropyrazolo[1,5-a]pyrazine, the chlorine atom at the C4 position exhibits greater lability compared to other positions. evitachem.com This enhanced reactivity is attributed to the strong activation provided by the adjacent bridgehead nitrogen (N5) and the additional activation from the nitro group at C3 in the target molecule.

The mechanism of the SNAr reaction proceeds via a two-step addition-elimination pathway.

Addition of the Nucleophile: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing pyrazine (B50134) ring and the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the final substitution product.

Computational studies on similar heterocyclic systems, like 2,4-dichloroquinazoline, have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack and thus explaining the observed regioselectivity. mdpi.com A similar electronic predisposition is expected for this compound, ensuring that substitution occurs selectively at the C4 position.

Reactions Involving the Nitro Group

The nitro group at the C3 position is a key functional handle that can undergo several important transformations, primarily reduction to an amino group, and it also plays a crucial role as an activating group.

Reductive Transformations to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation that provides access to 4-chloro-3-aminopyrazolo[1,5-a]pyrazine, a valuable intermediate for further functionalization. A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity.

Common reduction methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org This method is generally clean and efficient.

Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are classical and effective methods for nitro group reduction. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst (e.g., Raney Nickel or zinc powder) can selectively reduce the nitro group under milder conditions. wikipedia.orgniscpr.res.in

Trichlorosilane (B8805176): A combination of trichlorosilane (HSiCl₃) and a tertiary amine provides a metal-free alternative for the reduction of both aromatic and aliphatic nitro groups, which is tolerant of many other functional groups. google.combeilstein-journals.orgorganic-chemistry.org

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemTypical ConditionsKey FeaturesReference
H₂, Pd/CMethanol or Ethanol, RT, 1-4 atm H₂Clean, high yield, common lab procedure. wikipedia.org
Fe / Acetic AcidRefluxing acetic acidClassic, inexpensive, and robust method. wikipedia.org
SnCl₂·2H₂OEthanol or Ethyl Acetate (B1210297), RefluxEffective for many substrates. wikipedia.org
HSiCl₃ / TEADichloromethane or Acetonitrile, RTMetal-free, mild, and chemoselective. google.comorganic-chemistry.org
Zinc / Hydrazine GlyoxylateMethanol, RTSelective, rapid, and efficient hydrogen donor system. niscpr.res.in

Nitro Group as an Activating or Leaving Group in Subsequent Transformations

The primary role of the nitro group in this compound is as a strong electron-withdrawing group. This property significantly activates the pyrazine ring for the nucleophilic aromatic substitution of the chlorine at C4, as discussed in section 3.1.2.

While the nitro group can, in some highly activated aromatic systems, act as a leaving group itself in nucleophilic substitutions, this is less common than halide displacement. For the nitro group to be displaced, the attack must typically occur at the carbon to which it is attached. In this specific molecule, the C4-chloro is the more facile leaving group. The primary synthetic utility of the nitro group, beyond activation, lies in its reduction to the versatile amino functionality.

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C4-chloro position of the pyrazolo[1,5-a]pyrazine scaffold is well-suited for such transformations. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, significantly expanding the chemical space accessible from this intermediate.

Prominent cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: This reaction pairs the chloro-substituted heterocycle with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. It is widely used to introduce aryl and heteroaryl moieties.

Sonogashira Coupling: This reaction couples the chloro-heterocycle with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to install an alkynyl substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the chloro-heterocycle and an amine, providing an alternative to the classical SNAr for amination, especially for less reactive amines.

Studies on related scaffolds like 7-chloro- niscpr.res.inmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine have demonstrated the feasibility of performing Suzuki and Sonogashira reactions at the chloro-position. researchgate.net These precedents strongly suggest that this compound would be a viable substrate for similar transformations.

Table 3: Potential Cross-Coupling Reactions for Structural Diversification This table is based on data from analogous systems and represents plausible conditions for this compound.

ReactionCoupling PartnerTypical CatalystTypical LigandTypical BaseReference Analog
Suzuki-MiyauraArylboronic acidPd(OAc)₂ or Pd(PPh₃)₄SPhos, XPhos, or PPh₃K₂CO₃, Cs₂CO₃Thieno[3,2-d]pyrimidine nih.gov
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIPPh₃TEA, DIPEA niscpr.res.inmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine researchgate.net
Buchwald-HartwigAminePd₂(dba)₃BINAP, XantphosNaOtBu, K₃PO₄Thieno[3,2-d]pyrimidine nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura reaction, in particular, has been successfully applied to the analogous 4-bromopyrazolo[1,5-a]pyrazines. In a notable study, 4-bromopyrazolo[1,5-a]pyrazines were reacted with a variety of aryl and heteroaryl boronic acids. enamine.netosi.lv The reactions, catalyzed by Pd(dppf)Cl₂·CH₂Cl₂, proceeded in the presence of cesium carbonate as a base in a mixture of acetonitrile and water to afford the corresponding 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. enamine.netosi.lv

While direct examples with this compound are not extensively documented, the established reactivity of the 4-bromo analogue provides a strong precedent. The reaction conditions for the Suzuki-Miyaura coupling of 4-bromopyrazolo[1,5-a]pyrazines are summarized in the table below.

CatalystBaseSolventReactantsProductYield (%)
Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃MeCN/H₂O (9:1)4-Bromopyrazolo[1,5-a]pyrazine, Arylboronic acid4-Arylpyrazolo[1,5-a]pyrazineNot specified
Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃MeCN/H₂O (9:1)4-Bromopyrazolo[1,5-a]pyrazine, Hetarylboronic acid4-Hetarylpyrazolo[1,5-a]pyrazineNot specified

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another key palladium-catalyzed reaction. wikipedia.orgorganic-chemistry.orglibretexts.org While specific applications to this compound are yet to be detailed in the literature, the general principles of this reaction are well-established for a wide range of heterocyclic systems. nih.gov For related chloro-substituted pyrazoles, the Sonogashira reaction has been shown to proceed, indicating that the chloro substituent can act as a suitable leaving group under appropriate conditions. researchgate.net

It is important to note that the strong electron-withdrawing nature of the nitro group at the 3-position in this compound is expected to significantly influence the reactivity of the chloro group at the 4-position. This substitution pattern likely enhances the susceptibility of the C4 position to nucleophilic aromatic substitution (SNAr), which may compete with or even dominate over palladium-catalyzed oxidative addition, a key step in cross-coupling reactions. mdpi.commdpi.comnih.gov

Other Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate transformations of the pyrazolo[1,5-a]pyrazine core. For instance, a patent describes a copper-acetate-mediated reaction of a 4-hydroxy-pyrazolo[1,5-a]pyrazine-2-carboxylic acid derivative in the presence of 1,10-phenanthroline (B135089) in N-methylpyrrolidone at high temperature. google.com While not a direct transformation of the title compound, this example highlights the potential for other metals to engage in reactions with this heterocyclic system.

Electrophilic and Radical Functionalizations of the Pyrazolopyrazine Core

The inherent electronic properties of the pyrazolo[1,5-a]pyrazine ring system, with its electron-rich pyrazole (B372694) and electron-deficient pyrazine components, govern the regioselectivity of electrophilic substitution reactions.

For the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, electrophilic attack, such as nitration and halogenation, predominantly occurs at the C3 position of the pyrazole ring. researchgate.netmdpi.com This is attributed to the higher electron density of the pyrazole moiety. For instance, nitration of pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids yields the 3-nitro derivative. researchgate.net Similarly, bromination typically affords the 3-bromo and 3,6-dibromo products. researchgate.net

In the case of substituted pyrazolo[1,5-a]pyrazines, a straightforward formylation at the C7 position has been reported. researchgate.net This reaction proceeds via the insertion of a carbene, generated from N,N,N',1,1,1-hexamethylsilanecarboximidamide, into the most acidic C-H bond, which was calculated to be at the 7-position. researchgate.net The resulting aminals can then be hydrolyzed to the corresponding aldehydes. researchgate.net

Given that the title compound, this compound, already possesses a nitro group at the 3-position, further electrophilic substitution would be directed by the combined electronic effects of the existing substituents and the inherent reactivity of the heterocyclic core. The strong deactivating nature of the nitro group would likely render the pyrazole ring less susceptible to further electrophilic attack.

Information regarding radical functionalizations of the pyrazolo[1,5-a]pyrazine core is currently scarce in the scientific literature. However, the development of radical-mediated reactions for the functionalization of heterocycles is a burgeoning field, and it is conceivable that such methods could be applied to this scaffold in the future to access novel derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the intricate connectivity and spatial arrangement of atoms within a molecule. For 4-chloro-3-nitropyrazolo[1,5-a]pyrazine, both ¹H and ¹³C NMR would provide critical data for structural verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Pyrazolo[1,5-a]pyrazine (B3255129) Core (Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy, not experimental data for this compound.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 9.0-
H-57.5 - 8.5-
H-67.0 - 8.0-
C-2-130 - 145
C-3-140 - 155
C-4-145 - 160
C-5-115 - 130
C-6-110 - 125
C-7a-140 - 155

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound.

Although a crystal structure for the title compound has not been reported in the reviewed literature, data from related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can offer insights into the expected solid-state conformation. nih.gov The pyrazolo[1,5-a]pyrazine core is anticipated to be largely planar. The solid-state packing would likely be influenced by intermolecular interactions such as halogen bonding involving the chlorine atom and π-π stacking between the aromatic rings.

Table 2: Representative Crystallographic Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative (Note: This data is for a related compound and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z4

Mass Spectrometry (MS) and Elemental Analysis in Purity and Compositional Verification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₆H₃ClN₄O₂.

Predicted mass spectrometry data for this compound indicates an exact mass of 197.99445 Da. uni.lu The mass spectrum would show a characteristic isotopic pattern for the [M]+ and [M+2]+ peaks due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Elemental analysis provides the percentage composition of elements within a compound, serving as a crucial verification of its purity and empirical formula. For C₆H₃ClN₄O₂, the theoretical elemental composition would be calculated and compared with experimental values.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]⁺199.00173
[M+Na]⁺220.98367
[M-H]⁻196.98717
[M]⁺197.99390

Table 4: Theoretical Elemental Composition of this compound (C₆H₃ClN₄O₂)

ElementPercentage (%)
Carbon (C)36.29
Hydrogen (H)1.52
Chlorine (Cl)17.85
Nitrogen (N)28.22
Oxygen (O)16.12

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

The FTIR and Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to its structural features. The nitro group (NO₂) would show strong symmetric and asymmetric stretching vibrations. The aromatic C-H and C=C/C=N stretching vibrations of the pyrazolo[1,5-a]pyrazine ring would also be prominent. The C-Cl stretching vibration would appear in the fingerprint region of the spectrum. Analysis of these spectra would confirm the presence of the key functional groups and provide insights into the molecular structure. While specific spectra for the title compound are not available, studies on related pyrazolone (B3327878) derivatives demonstrate the utility of these techniques in structural characterization. derpharmachemica.com

Table 5: Expected Characteristic Vibrational Frequencies for this compound (Note: These are predicted ranges based on typical functional group frequencies.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
C=C / C=NStretching1400 - 1650
NO₂Asymmetric Stretch1500 - 1570
NO₂Symmetric Stretch1330 - 1390
C-ClStretching600 - 800

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. For 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine, DFT calculations are instrumental in modeling its geometry and understanding how the distribution of electrons influences its stability and chemical reactivity. mdpi.comresearchgate.net By calculating properties derived from the electron density, DFT can elucidate the regions of the molecule most susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the presence of two strong electron-withdrawing groups—the nitro group (-NO₂) and the chlorine atom (-Cl)—significantly influences the FMOs. dtic.mil These groups lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. The HOMO's electron density is primarily located on the fused pyrazolo[1,5-a]pyrazine (B3255129) ring system, while the LUMO is expected to have significant contributions from the C3 and C4 positions, where the nitro and chloro substituents are located. researchgate.netresearchgate.net This distribution suggests that nucleophilic substitution reactions would likely target the carbon atom bearing the chlorine atom.

OrbitalEnergy Level (Conceptual)Primary Location of Electron DensityImplication for Reactivity
HOMORelatively LowPyrazolo[1,5-a]pyrazine ring systemSite for electrophilic attack (less favorable)
LUMOVery LowC3-NO₂ and C4-Cl regionsSite for nucleophilic attack (more favorable)
HOMO-LUMO GapSmall-Indicates higher chemical reactivity

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. chemrxiv.org It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the EPS map is expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, as well as near the nitrogen atoms of the heterocyclic rings, making these sites potential centers of basicity or hydrogen bonding. dtic.mil Conversely, areas of positive potential would be located around the hydrogen atoms and, importantly, on the carbon atoms attached to the electron-withdrawing chloro and nitro groups. This positive potential on the ring system enhances its susceptibility to nucleophilic attack. dtic.milscispace.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful method for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most plausible reaction mechanism. For derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is closely related to pyrazolo[1,5-a]pyrazine, computational studies have been used to understand cyclization reactions and multicomponent syntheses. nih.govresearchgate.netnih.gov

In the case of this compound, computational modeling can be used to investigate reactions such as nucleophilic aromatic substitution at the C4 position. Theoretical calculations can determine the activation energy barriers for the substitution of the chlorine atom by various nucleophiles. This allows for the prediction of reaction feasibility and regioselectivity, explaining why one position on the ring is more reactive than another. Such studies are crucial for optimizing synthetic routes and designing new derivatives. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra. mdpi.com These theoretical predictions serve as a powerful tool for structural elucidation and are often used in conjunction with experimental data to confirm the identity and purity of a synthesized compound. nih.gov

For this compound, DFT methods can calculate the magnetic shielding of each nucleus, which can then be converted into NMR chemical shifts. By comparing the calculated spectrum with the experimentally obtained one, a direct validation of the molecular structure can be achieved. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, helping to interpret the experimental spectrum. nih.gov Studies on related pyrazolo[1,5-a]pyrimidine systems have shown a strong correlation between TD-DFT calculations and experimental photophysical data. nih.govrsc.org

Example of Calculated vs. Experimental NMR Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative
AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm) nih.gov
C2147.1146.43
C3101.2100.79
C5162.8162.29
C6111.1110.64
C7147.0146.59

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in solution or when bound to a biological target. mdpi.com

For this compound, MD simulations could be employed to understand its conformational flexibility, although the fused ring system is largely rigid. mdpi.com More significantly, if this compound were being investigated as a potential kinase inhibitor, like many other pyrazolo-fused heterocycles, MD simulations would be crucial. nih.govmdpi.comnih.gov These simulations can model the binding of the molecule to the active site of a protein, assess the stability of the resulting complex, and identify key interactions (like hydrogen bonds or hydrophobic contacts) that are critical for its biological activity. mdpi.com While specific MD studies on this compound are not prominently featured in the literature, the methodology is standard for evaluating the dynamic behavior of similar small molecules in biological systems. bohrium.com

Derivatization and Scaffold Applications in Chemical Synthesis Research

Design and Synthesis of Novel Pyrazolo[1,5-a]pyrazine (B3255129) Analogs

The inherent reactivity of 4-chloro-3-nitropyrazolo[1,5-a]pyrazine makes it an excellent starting material for the generation of libraries of pyrazolo[1,5-a]pyrazine analogs with tailored properties.

The chlorine atom at the 4-position of the pyrazolo[1,5-a]pyrazine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused pyrazole (B372694) and pyrazine (B50134) rings, as well as the adjacent nitro group. This high reactivity allows for the facile introduction of a wide variety of substituents by reaction with different nucleophiles.

Research on analogous heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, has extensively demonstrated the displacement of chloro groups at similar positions with a range of nucleophiles. beilstein-journals.orgnih.gov These reactions provide a blueprint for the derivatization of this compound.

Nucleophilic Substitution Reactions:

NucleophileResulting Functional GroupPotential Application
Amines (primary, secondary)AminoPharmaceutical scaffolds
Alcohols/PhenolsEther/AryletherFine chemical synthesis
Thiols/ThiophenolsThioether/ArylthioetherMaterials science
AzidesAzidoClick chemistry handles
CyanideCyanoPrecursor for further functionalization

For instance, the reaction with various primary and secondary amines can lead to a diverse library of 4-aminopyrazolo[1,5-a]pyrazine derivatives. The electronic and steric properties of the incoming amine can be systematically varied to probe structure-activity relationships in medicinal chemistry programs. Similarly, O- and S-nucleophiles can be employed to generate the corresponding ethers and thioethers, which can be valuable for tuning the physicochemical properties of the resulting molecules.

Furthermore, the nitro group at the 3-position, while less reactive towards nucleophilic attack, can be reduced to an amino group. This newly formed amino group can then be subjected to a variety of transformations, including diazotization followed by substitution, acylation, and sulfonylation, further expanding the chemical space accessible from the parent compound.

The pyrazolo[1,5-a]pyrazine scaffold can serve as a rigid building block for the construction of more complex molecular architectures, such as macrocycles and polycyclic fused systems.

The bifunctional nature of derivatives of this compound, after initial reaction at the 4-position and subsequent modification of the nitro group, provides two handles for cyclization reactions. For example, a nucleophilic substitution at the 4-position with a bifunctional nucleophile (e.g., a diamine or a diol) followed by reaction of the second functional group with a suitable partner can lead to the formation of macrocyclic structures. Macrocyclization strategies have been successfully applied to the closely related pyrazolo[1,5-a] beilstein-journals.orgnih.govresearchgate.nettriazine scaffold to produce potent protein kinase inhibitors. nih.gov

Moreover, the pyrazolo[1,5-a]pyrazine core can be annulated with other heterocyclic rings to create novel fused systems. This can be achieved by first introducing appropriate functional groups onto the pyrazolo[1,5-a]pyrazine core, which can then participate in intramolecular cyclization reactions. For instance, an amino group introduced via reduction of the nitro group can be condensed with a 1,3-dicarbonyl compound to form a fused pyrimidine (B1678525) ring, leading to a pyrimido[4',5':4,5]pyrazolo[1,5-a]pyrazine system. The synthesis of various fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]triazine systems has been reported, demonstrating the feasibility of such approaches. nih.govmdpi.com

This compound as a Building Block in Complex Molecular Architectures

The predictable reactivity of this compound makes it a valuable electrophilic building block, or synthon, for the assembly of complex molecules. Its utility is particularly evident in the synthesis of compounds with potential biological activity, where the pyrazolo[1,5-a]pyrazine core often serves as a key pharmacophore.

The chloro group at the 4-position acts as a versatile handle for introducing a variety of molecular fragments via SNAr reactions. This allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrazine core, which is a common strategy in drug discovery. For example, in the development of kinase inhibitors, the introduction of different amine-containing side chains at this position can be used to optimize binding to the target protein.

The following table illustrates the potential of this compound as a building block in the synthesis of more complex structures, drawing parallels from the reactivity of analogous halogenated pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov

Examples of Complex Architectures from Halogenated Pyrazolo-fused Systems:

Starting MaterialReaction TypeProduct Class
7-chloropyrazolo[1,5-a]pyrimidineSuzuki Coupling7-Arylpyrazolo[1,5-a]pyrimidines
7-chloropyrazolo[1,5-a]pyrimidineBuchwald-Hartwig Amination7-Aminopyrazolo[1,5-a]pyrimidines
Dihalopyrazolo[1,5-a]pyrimidineSequential SNArAsymmetrically disubstituted pyrazolo[1,5-a]pyrimidines

The sequential displacement of two different leaving groups on a pyrazolo-fused system allows for the controlled and regioselective introduction of different substituents, leading to highly complex and diverse molecular architectures.

Applications as Probes in Mechanistic Organic Chemistry

While the primary application of this compound and its derivatives appears to be in the synthesis of novel compounds with potential biological or material applications, its inherent reactivity also suggests potential uses as a probe in mechanistic organic chemistry.

The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring system, further enhanced by the presence of the nitro group, makes it an excellent substrate for studying nucleophilic aromatic substitution reactions. The kinetics and thermodynamics of the displacement of the chloro group by a wide range of nucleophiles could be investigated to provide insights into the factors that govern SNAr reactions.

Furthermore, the pyrazolo[1,5-a]pyrazine core could potentially be used as a reporter group in certain mechanistic studies. For example, if a reaction at a distal part of a molecule influences the electronic environment of the pyrazolo[1,5-a]pyrazine ring, this change could be monitored by spectroscopic methods such as UV-Vis or fluorescence spectroscopy. Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess interesting photophysical properties, suggesting that analogous pyrazolo[1,5-a]pyrazines could also be fluorescent. rsc.org

However, it is important to note that a comprehensive review of the current literature did not reveal specific studies where this compound was explicitly used as a mechanistic probe. The potential applications discussed here are based on the chemical properties of the molecule and the known uses of analogous heterocyclic systems.

Advanced Material Science Applications of Pyrazolo 1,5 a Pyrazine Derivatives

Exploration as Fluorophores and Luminescent Materials

The pyrazolo[1,5-a]pyrimidine (B1248293) core, a related heterocyclic system, has been identified as a strategic component for optical applications. nih.gov Research into these and similar fused-ring structures provides a basis for exploring the potential of pyrazolo[1,5-a]pyrazine (B3255129) derivatives as novel fluorophores. A series of compounds incorporating the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety have been successfully designed and synthesized, demonstrating notable fluorescent properties. nih.gov

The photophysical properties of pyrazolo-fused heterocycles can be precisely adjusted through structural modifications. nih.gov For the related pyrazolo[1,5-a]pyrimidine system, the absorption and emission spectra are highly dependent on the nature of the substituent at various positions on the fused ring. nih.gov Studies show that adding electron-donating groups (EDGs) at position 7 enhances both absorption and emission, while electron-withdrawing groups (EWGs) result in lower intensities. nih.govrsc.org This principle of tunability is critical; for "4-Chloro-3-nitropyrazolo[1,5-a]pyrazine," the presence of an electron-withdrawing nitro group and a halogen (chlorine) would be expected to significantly influence its optical characteristics. The pyrazolo[1,5-a]pyrimidine core can be readily modified through reactions like nitration and halogenation, underscoring the potential for creating a diverse library of fluorophores with tailored properties from the pyrazolo[1,5-a]pyrazine scaffold. nih.gov

A significant challenge in the field of organic light-emitting materials is achieving strong fluorescence in the solid state, as many fluorophores experience aggregation-caused quenching. However, derivatives of pyrazolo[1,5-a]pyrimidines bearing simple aryl groups have been shown to exhibit good solid-state emission intensities, with quantum yields (QY) in the solid state reaching as high as 63%. nih.govresearchgate.net This suggests that by carefully selecting substituents, solid-state emitters can be designed from this class of compounds. researchgate.net The presence of haloaryl substituents, such as a dichlorophenyl group, has been noted to play a crucial role in molecular packing and, consequently, the photophysical properties of these derivatives. nih.gov This indicates that the chloro group in "this compound" could similarly influence its packing in the solid state, potentially leading to useful luminescent characteristics.

Potential in Energetic Material Design (Contextual to Nitrated Pyrazoles)

Nitrated pyrazole-based compounds are a significant area of research in the field of energetic materials (EMs) due to their high heat of formation, high density, and tunable thermal stability and detonation performance. nih.gov The incorporation of a nitro group and a stable pyrazole (B372694) ring in "this compound" suggests its potential relevance in this field. These materials are sought after for applications in explosives, propellants, and pyrotechnics. nih.gov

In nitrated pyrazoles, a clear relationship exists between the molecular structure and the energetic performance. Generally, increasing the number of nitro groups improves energetic performance by enhancing density and moving the oxygen balance closer to the ideal value. nih.gov However, this often comes at the cost of lower stability and higher sensitivity. acs.org

Structural isomerism plays a critical role in tailoring these properties. For instance, two positional isomers of a nitrated pyrazole can exhibit significant differences in decomposition temperatures and sensitivities while having comparable detonation performance. acs.org The arrangement of functional groups profoundly impacts intermolecular interactions, such as hydrogen bonding and molecular packing, which in turn affects stability. acs.org The goal is to strike a balance between high energy density and acceptable safety, a challenge addressed by exploring various structural isomers and functionalizations of the pyrazole ring. acs.org

Compound NameDensity (g·cm⁻³)Decomposition Temp. (°C)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)
Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole 2.10202796529.3
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole 1.83218893135.9
1-methyl-trinitropyrazole (MTNP) ~1.86~245~8500~32
3,4-Dinitropyrazole (3,4-DNP) ~1.85~250~8600~34

Note: Data is compiled from multiple sources for context on nitrated pyrazoles. acs.orgnih.gov Values can vary based on experimental conditions.

Stability is a paramount concern for energetic materials. Nitrated pyrazoles are aromatic, stable substances, but the introduction of multiple nitro groups can increase sensitivity and reduce thermal stability. nih.gov Research focuses on leveraging structural features to enhance safety without significantly compromising performance. For example, forming salts or creating specific isomers can lead to better hydrogen-bonding networks and more stable crystal packing, which improves thermal stability. acs.orgacs.org

Investigation of Molecular Interactions with Biological Macromolecules

Enzyme-Ligand Binding Studies for Mechanistic Elucidation of Interactions

While specific enzyme-ligand binding studies for 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine are not extensively documented in publicly available literature, the broader family of pyrazolo[1,5-a]pyrimidines has been identified as potent inhibitors of various protein kinases. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. nih.gov This interaction is critical in targeted cancer therapy as protein kinases are key regulators of cellular signaling pathways that are frequently dysregulated in cancer. nih.gov

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a versatile core for developing inhibitors for a range of kinases, including but not limited to:

Casein kinase 2 (CK2) nih.gov

Epidermal growth factor receptor (EGFR) nih.gov

B-Raf nih.gov

MEK nih.gov

Phosphodiesterase 4 (PDE4) nih.gov

B-cell lymphoma 6 (BCL6) nih.gov

DRAK1 nih.gov

Cyclin-dependent kinase 1 (CDK1) and Cyclin-dependent kinase 2 (CDK2) nih.gov

Pim-1 kinase nih.gov

Studies on related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activities. For example, certain derivatives have shown significant inhibition of Tropomyosin receptor kinases (Trks), which are therapeutic targets for solid tumors. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Class Target Enzyme IC₅₀ (nM) Reference
Picolinamide-substituted pyrazolo[1,5-a]pyrimidines TrkA 1.7 nih.gov
Macrocyclic pyrazolo[1,5-a]pyrimidines TrkA 0.17 nih.gov
Macrocyclic pyrazolo[1,5-a]pyrimidines TrkB 0.07 nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design Principles

Structure-activity relationship (SAR) studies on the pyrazolo[1,5-a]pyrimidine scaffold have provided valuable insights for designing potent and selective inhibitors. These studies highlight how modifications at different positions of the bicyclic ring system influence the compound's interaction with biological targets. nih.gov

Key SAR findings for the broader class of pyrazolo[1,5-a]pyrimidines include:

Substitutions on the Pyrimidine (B1678525) Ring (Positions 3, 5, and 7): Modifications at these positions have been shown to enhance binding affinity to specific protein targets through various interactions such as hydrogen bonding and hydrophobic interactions. nih.gov For instance, the introduction of an amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly enhances the inhibitory activity against Trk kinases. nih.gov

Substitutions on the Pyrazole (B372694) Ring (Positions 4 and 6): Alterations at these positions can also modulate the biological activity. nih.gov

While a specific SAR study for this compound is not available, the presence of the electron-withdrawing nitro group and the halogen (chloro) group is expected to significantly influence its electronic properties and potential for molecular interactions.

Protein Crystallography of Ligand-Bound Complexes for Atomic-Level Insights

Protein crystallography is a powerful technique for visualizing the three-dimensional structure of a ligand bound to its target protein at an atomic level. This provides invaluable information about the binding mode, specific interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein upon ligand binding.

While no crystal structure of this compound bound to a protein is currently available in the Protein Data Bank (PDB), a crystal structure of a related tetrahydropyrazolo[1,5-a]pyrazine derivative in complex with an engineered PI3K alpha has been determined (PDB ID: 4WAF). pdbj.org This structure reveals how the pyrazolo[1,5-a]pyrazine (B3255129) core can be accommodated within the active site of a kinase, providing a model for how this compound might interact with its potential targets. pdbj.org Such structural insights are instrumental in structure-based drug design, guiding the optimization of lead compounds to improve their potency and selectivity. pdbj.org

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future research should prioritize the development of more sustainable and efficient synthetic routes to 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine. While traditional methods may involve nitration and cyclization, exploring greener alternatives is crucial. evitachem.com This includes the investigation of microwave-assisted synthesis, which has been shown to improve yields, reduce reaction times, and minimize the environmental impact for related pyrazolo[1,5-a]pyrimidine (B1248293) compounds. nih.gov

Furthermore, the development of one-pot cyclization methodologies, which have been successful for synthesizing related halo-pyrazolo[1,5-a]pyrimidine derivatives, could offer a more streamlined and efficient approach. nih.gov The use of ultrasonic irradiation is another green synthetic approach that has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives and could be adapted. bme.hu Research into scalable, multicomponent reactions could also provide more efficient and diverse pathways to this and related scaffolds. mdpi.commdpi.com

Synthetic ApproachPotential AdvantagesRelevant Analogs
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced solvent usePyrazolo[1,5-a]pyrimidines nih.gov
One-Pot CyclizationIncreased efficiency, reduced workup3-halo-pyrazolo[1,5-a]pyrimidines nih.gov
Ultrasonic IrradiationEnvironmentally friendly, good yieldsPyrazolo[1,5-a]pyrimidin-7(4H)-ones bme.hu
Multicomponent ReactionsHigh atom economy, structural diversityPyrazolo[1,5-a]pyrimidines mdpi.commdpi.com

Exploration of Uncharted Reactivity Pathways and Transformations

The reactivity of this compound is an area ripe for exploration. The presence of both a chloro and a nitro group on the pyrazolo[1,5-a]pyrazine (B3255129) core suggests a rich and versatile chemistry. Future studies should systematically investigate the nucleophilic substitution reactions at the C4 position, exploring a wide range of nucleophiles to generate novel derivatives. The reactivity of the chlorine atom at the 7-position of the related pyrazolo[1,5-a]pyrimidine core is known to be strong, suggesting similar potential for the C4-chloro group in this pyrazine (B50134) analog. nih.gov

The reduction of the nitro group at the C3 position to an amino group would provide a key intermediate for further functionalization, opening pathways to a variety of new compounds through reactions such as diazotization and coupling. The combined modification of both the chloro and nitro groups could lead to the synthesis of a diverse library of compounds with potential applications in drug discovery and materials science.

Advanced Computational Modeling for Predictive Molecular Design

Advanced computational modeling presents a significant opportunity to accelerate the discovery and optimization of derivatives of this compound. Molecular docking simulations can be employed to predict the binding modes of potential derivatives with various biological targets, such as protein kinases, which are often targeted by pyrazolo[1,5-a]pyrimidine-based compounds. nih.govekb.eg These in silico studies can help prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources. bohrium.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be utilized to predict the electronic and photophysical properties of novel derivatives. rsc.orgnih.gov This is particularly relevant for applications in materials science, such as the development of new fluorophores. rsc.orgnih.gov By understanding the structure-property relationships, computational models can guide the design of molecules with tailored optical and electronic characteristics.

Integration into Novel Functional Materials Systems

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, has shown promise in the development of functional materials, particularly fluorescent molecules. rsc.orgnih.govencyclopedia.pub Future research should explore the potential of this compound and its derivatives as building blocks for novel functional materials. The fused aromatic system provides a rigid core that can be functionalized to tune its photophysical properties.

Investigations into the solid-state emission properties of derivatives could lead to the development of new organic light-emitting diodes (OLEDs). The introduction of various electron-donating and electron-withdrawing groups can modulate the absorption and emission wavelengths, potentially leading to a range of new fluorophores for applications in bioimaging and sensing. nih.gov

Fundamental Contributions to Heterocyclic and Medicinal Chemistry Methodologies

The study of this compound can make fundamental contributions to the broader fields of heterocyclic and medicinal chemistry. The exploration of its synthesis and reactivity will expand the toolkit of synthetic organic chemists. The development of novel derivatives and the evaluation of their biological activities can contribute to a deeper understanding of the structure-activity relationships of the pyrazolo[1,5-a]pyrazine scaffold.

As a privileged scaffold in medicinal chemistry, pyrazolo[1,5-a]pyrimidines are known to be effective inhibitors of various protein kinases. nih.govnih.gov Investigating the potential of this compound derivatives as kinase inhibitors could lead to the discovery of new therapeutic agents for diseases such as cancer. mdpi.comresearchgate.net The insights gained from such studies will be valuable for the rational design of new drugs based on this and related heterocyclic systems.

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine, and how are intermediates characterized?

The synthesis typically involves cyclization reactions starting from pyrazole-3-carboxylic acids via a one-pot three-step protocol. Key steps include amide formation, pyrazine ring closure, and dehydration. Intermediates like 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one are isolated and characterized using ¹H/¹³C NMR spectroscopy and elemental analysis . For example, reacting 4-chloropyrazolo[1,5-a]pyrazine with silylformamidine under solvent-free conditions at 70–90°C yields functionalized derivatives with >90% efficiency .

Q. What analytical techniques are critical for confirming the structure of pyrazolo[1,5-a]pyrazine derivatives?

Structural confirmation relies on ¹H/¹³C NMR spectroscopy to identify substituent positions and coupling patterns. For example, methyl carboxylate derivatives (e.g., methyl 3-nitro-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate) show distinct carbonyl signals at δ 165–170 ppm in ¹³C NMR. Mass spectrometry (HRMS) and X-ray crystallography further validate molecular geometry and purity .

Advanced Questions

Q. How do electron-withdrawing substituents influence the reactivity of pyrazolo[1,5-a]pyrazine derivatives during synthesis?

Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) at position 4 significantly accelerate carbene insertion reactions by increasing electrophilicity. For instance, 4-cyano derivatives react with silylformamidine at room temperature (50% yield), while methoxycarbonyl (-COOMe) derivatives require 90°C for 71% yield (Table 1) .

Table 1: Substituent Effects on Reaction Efficiency

SubstituentReaction ConditionsYield (%)
4-CNRT, 50 min50
4-COOMe90°C, 30 min71
4-OMe70°C, 48 h58

Q. What strategies enable site-selective functionalization at position 7 of pyrazolo[1,5-a]pyrazines?

Position 7 is targeted via carbene insertion due to its acidic C–H bond (calculated pKa ~27 in DMSO). Silylformamidine generates a reactive carbene, which inserts into the C–H bond without solvents. Hydrolysis of the resulting aminal yields aldehydes, enabling further derivatization. X-ray crystallography confirms regioselectivity, with minimal influence from substituents at positions 2–4 .

Q. How do structural modifications at R1/R2 positions affect the inhibitory activity of pyrrolo[1,5-a]pyrazine derivatives against Mycobacterium tuberculosis Eis?

Aromatic R1 groups (e.g., phenyl) enhance binding via hydrophobic interactions, while R2 acetophenone moieties engage in π–π stacking with Eis residues. Replacing phenyl (IC₅₀ = 0.37 µM) with ethyl at R1 reduces activity 25-fold (IC₅₀ = 9.25 µM). Fluorination at R2 improves potency, with para-F derivatives showing IC₅₀ values <1 µM (Table 2) .

Table 2: SAR of Pyrrolo[1,5-a]pyrazine Eis Inhibitors

R1R2IC₅₀ (µM)
PhenylH0.37
EthylH9.25
p-Fp-F0.85

Q. What methodologies are used to evaluate pyrazolo[1,5-a]pyrazine derivatives as kinase inhibitors in cancer research?

Kinase inhibition is assessed via in vitro enzymatic assays (e.g., CDK9 inhibition) and cell viability tests (MTT assay). Derivatives like ethyl 2-iodo-4-oxopyrazolo[1,5-a]pyrazine-3-carboxylate show IC₅₀ values of 0.466 µM against acetylcholinesterase, suggesting dual therapeutic potential. Structural analogs are compared using molecular docking to optimize binding to ATP pockets .

Methodological Notes

  • Synthesis Optimization : Solvent-free conditions and EWGs improve reaction kinetics .
  • SAR Analysis : Combine crystallography (e.g., Eis-inhibitor complexes) with in silico modeling to guide substituent design .
  • Biological Assays : Use orthogonal techniques (e.g., enzymatic assays + cell-based studies) to validate mechanisms .

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